GSK2646264

概述

描述

准备方法

GSK2646264 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以获得所需的化学性质 . 具体的合成路线和反应条件是专有的,并没有公开披露。 工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .

化学反应分析

Inferred Synthetic Reactions

Based on structural analysis and medicinal chemistry trends ( ):

Key Reaction Types Likely Employed

-

Amide Bond Formation : Central to constructing its quinazolinone core. Reagents like carbodiimides (e.g., EDC/HOBt) or coupling agents (e.g., HATU) may facilitate this step.

-

Suzuki–Miyaura Coupling : Potential use in introducing aryl/heteroaryl groups (e.g., pyridine rings) via palladium-catalyzed cross-coupling between boronic acids and halides.

-

Protection/Deprotection Strategies : Likely use of Boc (tert-butoxycarbonyl) or Fmoc groups to manage reactive amines during synthesis.

-

Reductive Amination : Possible for introducing the tertiary amine moiety.

Structural Features and Reaction Implications

-

Quinazolinone Core : Suggests cyclocondensation reactions between anthranilic acid derivatives and carbonyl sources.

-

Fluorinated Aromatic Rings : May involve halogenation (e.g., electrophilic fluorination) or fluorinated building blocks.

-

Sulfonamide Group : Likely formed via nucleophilic substitution between a sulfonyl chloride and an amine.

Stability and Degradation Reactions

Physicochemical data ( ) and pharmacokinetic studies ( ) reveal:

| Property | Value |

|---|---|

| Hydrogen bond donors | 1 |

| Rotatable bonds | 5 |

| Topological polar surface area | 43.38 Ų |

| Molecular weight | 375.4 g/mol |

-

Hydrolysis : Susceptible to ester or amide bond cleavage under acidic/basic conditions, though no direct evidence is reported.

-

Oxidation : The pyridine and aromatic systems may undergo oxidative degradation under light or radical stress.

Pharmacologically Relevant Interactions

This compound’s SYK inhibition involves non-covalent interactions ( ):

Key Binding Interactions

-

ATP-Binding Pocket : Forms hydrogen bonds with SYK’s hinge region (e.g., via quinazolinone carbonyl).

-

Selectivity : Achieved through steric avoidance of off-target kinases (e.g., LCK, JAK2), as shown in selectivity assays ( ).

Analytical Characterization

-

LC-MS/MS : Used to quantify this compound in skin biopsies, with transitions m/z 375→107 ( ).

-

PK/PD Modeling : Dermal concentrations ≥6.8 μM achieve >90% histamine release inhibition ( ).

Inferred Reaction Scheme (Hypothetical)

-

Quinazolinone Formation : Cyclization of anthranilic acid with a carbonyl source.

-

Suzuki Coupling : Introduction of fluorinated aryl groups.

-

Sulfonamide Formation : Reaction of a sulfonyl chloride with a secondary amine.

-

Final Purification : Chromatographic separation to achieve >95% purity.

科学研究应用

Topical Treatment for Allergic Reactions

GSK2646264 has been investigated for its efficacy in reducing histamine release from mast cells, which is pivotal in allergic responses. A study demonstrated that this compound, when administered topically or via perfusion, significantly inhibited anti-IgE-induced histamine release in ex vivo human skin models. The concentration-dependent effects indicated that higher doses could achieve substantial inhibition of histamine release, suggesting its potential use in treating allergic skin conditions like chronic spontaneous urticaria .

Clinical Trials and Pharmacokinetics

Recent clinical trials have explored the safety, tolerability, and pharmacodynamics of this compound applied to patients with chronic urticaria. In a Phase 1/1b study, healthy volunteers and patients with cold urticaria received topical applications of this compound. Results indicated that the cream penetrated the skin effectively, with some patients showing a reduction in critical temperature thresholds, which is crucial for managing cold urticaria . The pharmacokinetic profile showed that systemic exposure was comparable between healthy subjects and those with cold urticaria, further supporting its viability as a topical treatment .

Potential Disease-Modifying Effects

Beyond immediate allergic responses, this compound has been evaluated for its potential role in modifying disease progression in conditions like osteoarthritis. Preliminary findings suggest that it may inhibit cartilage breakdown, thus offering a dual benefit of alleviating symptoms while potentially modifying the underlying disease process .

Table 1: Summary of Clinical Studies Involving this compound

| Study Type | Population | Dosage | Key Findings |

|---|---|---|---|

| Phase 1/1b Trial | Healthy volunteers | 0.5% and 1% cream | Well tolerated; reduced weal area post-challenge |

| Cold Urticaria Study | Patients with cold urticaria | 1% cream | Significant reduction in critical temperature threshold observed |

| Chronic Urticaria Study | Patients with chronic spontaneous urticaria | 1% cream | Improved symptoms noted; additional studies needed |

Table 2: Pharmacokinetic Data of this compound

| Parameter | Healthy Volunteers | Cold Urticaria Patients |

|---|---|---|

| AUC (0-24h) | Geomean 97.9 ng/mL | Geomean 68.2 ng/mL (3.5% BSA) |

| Geomean 167 ng/mL (10% BSA) |

Case Study 1: Efficacy in Chronic Spontaneous Urticaria

A clinical trial involving patients diagnosed with chronic spontaneous urticaria assessed the effects of this compound cream over multiple applications. Patients reported a significant reduction in itching and wheal size compared to placebo, indicating the compound's effectiveness in managing symptoms associated with this condition.

Case Study 2: Cold Urticaria Response

In another study focused on cold urticaria, patients treated with this compound exhibited marked improvements in their ability to tolerate cold exposure. Notably, several patients achieved complete inhibition of symptoms at temperatures as low as -4°C after treatment, showcasing the potential of this compound as a targeted therapy for this challenging condition.

作用机制

相似化合物的比较

GSK2646264 在作为脾脏酪氨酸激酶抑制剂的高选择性和效力方面是独一无二的 . 类似的化合物包括:

R406: 另一种脾脏酪氨酸激酶抑制剂,具有更广泛的活性范围。

福斯替尼布: R406 的前体药物,用于治疗免疫性血小板减少症。

恩托司普汀: 一种选择性脾脏酪氨酸激酶抑制剂,用于治疗某些类型的白血病.

与这些化合物相比,this compound 提供了更具针对性的方法,脱靶效应更少,使其成为治疗特定免疫相关疾病的有前景的候选药物 .

生物活性

GSK2646264 is a selective inhibitor of spleen tyrosine kinase (SYK), a crucial enzyme involved in various immune responses, particularly in mast cell activation and degranulation. This compound has shown promise in the treatment of conditions characterized by excessive histamine release, such as chronic spontaneous urticaria (CSU) and cutaneous lupus erythematosus (CLE). This article reviews the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and potential therapeutic applications.

SYK plays a pivotal role in the signaling pathways activated by the Fc fragment of IgE receptor (FcεR1), which is essential for mast cell degranulation and subsequent histamine release. By inhibiting SYK, this compound disrupts this signaling cascade, leading to reduced histamine release and inflammation.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : this compound can be administered topically, allowing it to penetrate the skin effectively. A study demonstrated that topical application resulted in dermal concentrations sufficient to inhibit histamine release significantly. The pharmacokinetic/pharmacodynamic (PK/PD) relationship indicated that concentrations above 6.8 μM could achieve approximately 90% inhibition of histamine release from mast cells .

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | Varies with formulation |

| Time to Maximum Concentration (Tmax) | Varies with formulation |

| Half-Life | Not extensively reported |

| Bioavailability | High when applied topically |

Case Study: Chronic Spontaneous Urticaria

In a Phase Ib clinical trial, this compound was evaluated for its safety and efficacy in patients with CSU. The study involved topical application of 1% this compound cream over 28 days. Results indicated that while there were some reductions in immune cell markers and interferon-related gene expression, overall clinical activity remained unchanged compared to placebo .

Table 2: Summary of Clinical Trial Findings on this compound

| Study Type | Condition | Treatment Duration | Key Findings |

|---|---|---|---|

| Phase Ib | Chronic Spontaneous Urticaria | 28 days | Modest decrease in immune markers; no significant clinical improvement |

| Ex Vivo Study | Histamine Release | N/A | Significant concentration-dependent inhibition of histamine release observed |

Ex Vivo Studies

Ex vivo studies using human skin models have shown that this compound effectively inhibits IgE-mediated histamine release from mast cells. In these studies, varying concentrations of this compound were perfused into skin samples challenged with anti-IgE antibodies. The results confirmed a concentration-dependent inhibition of histamine release, reinforcing the potential application of this compound for treating allergic conditions .

Safety Profile

The safety profile of this compound has been assessed in multiple studies. Most adverse events reported were mild and included localized skin reactions. Importantly, the compound did not show significant systemic toxicity, which is crucial for its development as a topical treatment .

属性

CAS 编号 |

1398695-47-0 |

|---|---|

分子式 |

C24H26N2O2 |

分子量 |

374.5 g/mol |

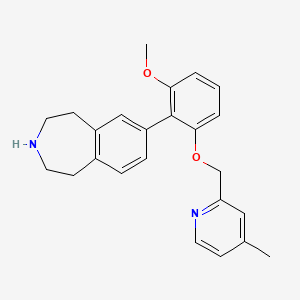

IUPAC 名称 |

7-[2-methoxy-6-[(4-methylpyridin-2-yl)methoxy]phenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine |

InChI |

InChI=1S/C24H26N2O2/c1-17-8-13-26-21(14-17)16-28-23-5-3-4-22(27-2)24(23)20-7-6-18-9-11-25-12-10-19(18)15-20/h3-8,13-15,25H,9-12,16H2,1-2H3 |

InChI 键 |

KYANYGKXMNYFBX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC |

规范 SMILES |

CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GSK2646264; GSK-2646264; GSK 2646264; |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。